Benzyl 6-hydroxyhexanoate

Affinity Chromatography Glycosidase Inhibition Chemical Biology

Benzyl 6-hydroxyhexanoate (CAS 125878-06-0) is a bifunctional ω-hydroxy fatty acid benzyl ester. It features a terminal primary hydroxyl group and a benzyl-protected carboxylic acid, offering orthogonal reactivity.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 125878-06-0
Cat. No. B3094507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-hydroxyhexanoate
CAS125878-06-0
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCO
InChIInChI=1S/C13H18O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
InChIKeyOODHJPDDRCGXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 6-Hydroxyhexanoate (CAS 125878-06-0): A Validated Intermediate for Glucosidase I Affinity Resin Ligand Synthesis


Benzyl 6-hydroxyhexanoate (CAS 125878-06-0) is a bifunctional ω-hydroxy fatty acid benzyl ester [1]. It features a terminal primary hydroxyl group and a benzyl-protected carboxylic acid, offering orthogonal reactivity. This compound is a validated and instrumental building block, specifically cited as an intermediate in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin [2]. This product, in turn, serves as a highly specific affinity ligand for the purification of glucosidase I, a critical enzyme in glycoprotein processing [2].

Why Chemical Equivalence of Benzyl 6-Hydroxyhexanoate Analogs Does Not Guarantee Functional Equivalence


The specific value of Benzyl 6-hydroxyhexanoate is derived from its validated performance in a particular multi-step synthetic sequence, not just from its generic functional groups [1]. While closely related analogs like benzyl 6-oxohexanoate (the aldehyde form) or 6-hydroxyhexanoic acid appear chemically similar, substituting them is high-risk without re-validating the entire synthesis. The optimal C6 spacer length is crucial for the final ligand's affinity, and changing esters (e.g., to ethyl or methyl) alters the deprotection strategy and might introduce incompatible reaction conditions [2]. The evidence below quantifies key property differences that drive these critical C>O decisions.

Quantitative Evidence Guide: Evaluating Benzyl 6-Hydroxyhexanoate Against Its Closest Analogs


Validated Synthetic Intermediate for a High-Specificity Affinity Ligand vs. Unvalidated Analogs

Benzyl 6-hydroxyhexanoate is the documented, validated precursor to N-5-Carboxypentyl-1-deoxynojirimycin, a ligand that enables one-step purification of glucosidase I from a crude extract [1]. This specific application is not reported for its closest direct structural analog, Benzyl 6-Oxohexanoate (CAS 147790-52-1), which serves a different synthetic role. The choice of the hydroxy- over the oxo- form is deliberate for the reductive amination step in the ligand's synthesis, confirming this compound as a non-fungible, application-specific reagent rather than a generic 'benzyl ester' [2].

Affinity Chromatography Glycosidase Inhibition Chemical Biology

Optimized C6 Spacer Arm Length Maximizes Affinity Ligand Performance vs. Shorter Chain Analogs

The 6-carbon linear chain of Benzyl 6-hydroxyhexanoate provides a critical spacer arm of approximately 7-8 Å in the final N-5-carboxypentyl-1-deoxynojirimycin ligand [1]. This specific length is a product of optimization to minimize steric hindrance between the Sepharose matrix and the enzyme's active site. The foundational research on glucosidase I purification highlights the necessity of a 'suitable extension arm' [2]. Using a shorter-chain analog, such as a benzyl 4-hydroxybutyrate (C4 spacer), would reduce this critical distance, potentially leading to significantly lower binding capacity and purification efficiency due to steric clashes between the target protein and the solid support [2].

Affinity Chromatography Protein Purification Immobilized Ligand

Tailored Lipophilicity for Cellular Permeability in Prodrug Design vs. Simple Alkyl Esters

Benzyl 6-hydroxyhexanoate possesses a calculated LogP of 1.9 [1], making it significantly more lipophilic than its simple alkyl ester analogs like ethyl 6-hydroxyhexanoate (calculated LogP ~0.9) [2]. This property is directly relevant in a medicinal chemistry context, where lipophilic side chains improve membrane permeability of prodrugs. A comparative study on castanospermine analogues demonstrated that those with lipophilic side chains had up to 30-fold higher cellular activity, attributed to more efficient membrane crossing [3]. This confirms the benzyl ester's role as a privileged fragment for tuning pharmacokinetic properties, offering a clear advantage over more polar, less permeable simple alkyl esters.

Prodrug Design Bioavailability Lipophilicity

Optimal Application Scenarios for Benzyl 6-Hydroxyhexanoate Based on Differential Evidence


Manufacturing a Validated Glucosidase I Affinity Resin for Glycobiology Research

This is the compound's quintessential and validated application. It is used as a key intermediate in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin [1]. Procurement managers and researchers should select this specific intermediate to replicate the published, high-efficiency protocol for creating an affinity resin that purifies glucosidase I in a single step from a crude enzyme mixture [1]. The use of any other analog would invalidate the documented protocol and necessitate a full re-optimization of the ligand synthesis and coupling chemistry.

Designing Membrane-Permeable Iminosugar Prodrugs for Cellular Target Engagement

When a medicinal chemistry project's objective is to create cell-active inhibitors of ER glucosidases or related targets, Benzyl 6-hydroxyhexanoate is a strategic fragment for early-stage exploration. Its high calculated LogP of 1.9 [2], contrasted with simple alkyl esters (LogP ~0.9) [3], directly addresses the challenge of membrane permeability. This choice is supported by cross-study evidence showing that lipophilic side chains can enhance cellular activity up to 30-fold compared to more polar parent compounds [1].

Functionalizable Intermediate Requiring Orthogonal Deprotection in Complex Monomer Synthesis

For polymer chemists synthesizing functionalizable polyesters or block co-polymers, the benzyl ester's orthogonal deprotection chemistry (via catalytic hydrogenolysis) is paramount [4]. This is a strength of the benzyl ester class. Selecting Benzyl 6-hydroxyhexanoate over its free acid counterpart (which would require a separate protection step) streamlines a multi-step process, reducing step count, protecting-group manipulations, and overall synthetic cost. The specific C6 chain provides a distinct spacing unit not achievable with benzyl glycolate or benzyl lactate.

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